![molecular formula C14H15IN2O2 B13690349 Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B13690349.png)
Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30185879 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route typically includes the following steps:
Formation of the Pyridoindole Core: The initial step involves the formation of the pyridoindole core through a series of cyclization reactions.
Methylation: The next step involves the methylation of the core structure to introduce the methyl groups at specific positions.
Industrial Production Methods
Industrial production of MFCD30185879 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be cost-effective and scalable for commercial applications.
化学反応の分析
Types of Reactions
MFCD30185879 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
科学的研究の応用
MFCD30185879 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, MFCD30185879 is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.
Industry: In industrial applications, MFCD30185879 is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of MFCD30185879 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
MFCD30185879 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(S)-Methyl 1-Methyl-4,9-Dihydro-3H-Pyrido[3,4-B]Indole-3-Carboxylate: This compound shares a similar core structure but differs in the presence of specific functional groups.
®-Methyl 1-Methyl-4,9-Dihydro-3H-Pyrido[3,4-B]Indole-3-Carboxylate: This enantiomer of MFCD30185879 has a different spatial arrangement of atoms, leading to different chemical and biological properties.
The uniqueness of MFCD30185879 lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H15IN2O2 |
|---|---|
分子量 |
370.19 g/mol |
IUPAC名 |
methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate;hydroiodide |
InChI |
InChI=1S/C14H14N2O2.HI/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13;/h3-6,12,16H,7H2,1-2H3;1H |
InChIキー |
GTCPHUQIYFODEP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)OC.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



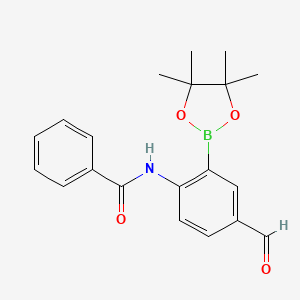

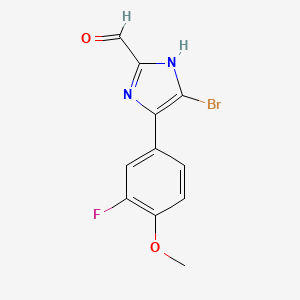

![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
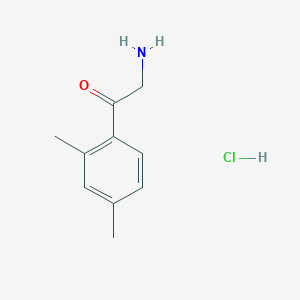
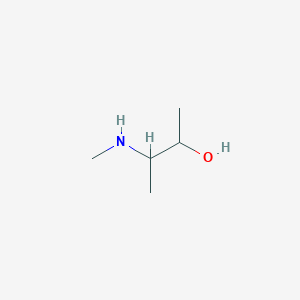
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
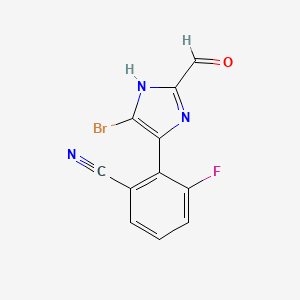
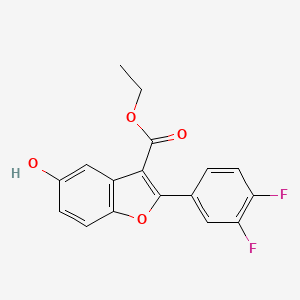
![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)

